![molecular formula C9H10N2 B1427056 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190315-37-7](/img/structure/B1427056.png)
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
説明
Pyrrolopyridine derivatives are a class of nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, and natural products . They have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The specific molecular structure of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridine derivatives are not clearly recognized . More research is needed to understand the chemical reactions of “2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine”.科学的研究の応用
Anticancer Activity
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine derivatives, such as 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine, have shown significant anticancer activity. They were effective against human cervical cancer cell lines (Hela) and breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).
Synthesis and Structural Properties
The synthesis and spectral properties of various bis(pyrrol-2-yl)pyridines, including 2,6-dimethyl-3,5-bis[2-(1-vinylpyrrol-2-yl)] pyridine, have been explored. These compounds demonstrate the versatility of the reaction for synthesizing diverse dipyrrole-pyridine assemblies (Trofimov et al., 2005).
Hydrogen Bonding and Ligand-Receptor Interactions
Studies on ligand-receptor interactions via hydrogen-bond formation, involving pyrrolo and pyrido analogues of cardiotonic agents, provide insights into the molecular interactions and pharmacological activities of these compounds (Dionne et al., 1986).
High-Pressure Behaviour in Molecular Crystals
Research on 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole, closely related to 2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine, has shown that compression up to 10 GPa leads to strengthening of intermolecular hydrogen bonds within cyclic dimers. These findings are significant for understanding proton-transfer reactions (Kurzydłowski et al., 2021).
Synthesis of Pyridine-Based Ligands
The synthesis of 2,6-bis(trimethyltin)pyridine, used for preparing various pyridine-based ligands, demonstrates the chemical versatility and potential applications of pyridine derivatives in supramolecular chemistry (Schubert & Eschbaumer, 1999).
Electrochemical Studies
Research involving methyl labeling of 1H,8H-pyrrolo[3,2-g]indole, a related compound, has provided insights into the regiochemistry of electrochemical oxidative polymerization, demonstrating the importance of such compounds in understanding electrochemical behaviors (Berlin et al., 1990).
特性
IUPAC Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-9-8(5-10-6)3-7(2)11-9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXHSSKUXMFDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



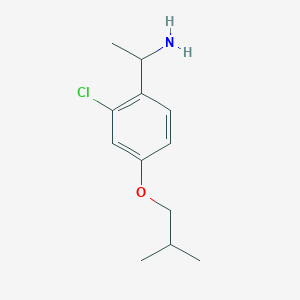
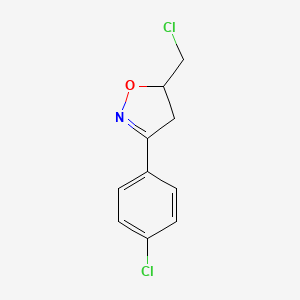
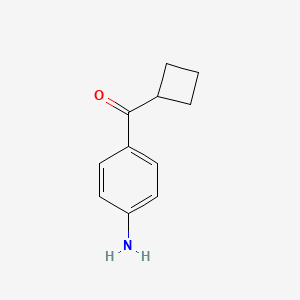
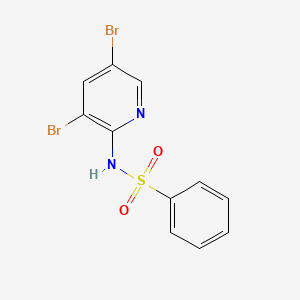
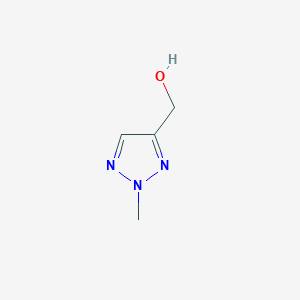

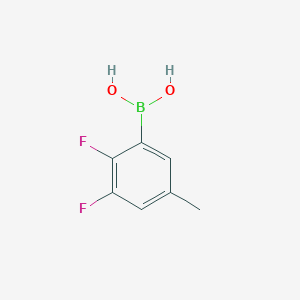
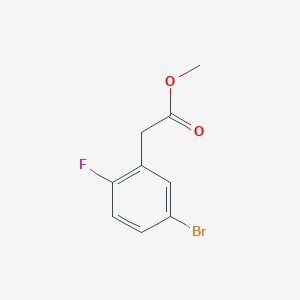

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)
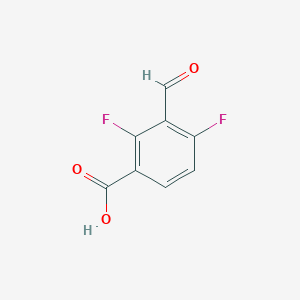
![2,4-dichloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1426992.png)
![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)
